molecular formula C23H29N3O B11373118 1-[2-(2,6-Dimethylphenoxy)ethyl]-2-piperidin-1-ylmethyl-1H-benzimidazole

1-[2-(2,6-Dimethylphenoxy)ethyl]-2-piperidin-1-ylmethyl-1H-benzimidazole

Cat. No.: B11373118
M. Wt: 363.5 g/mol
InChI Key: BDCITPDMWCPVIH-UHFFFAOYSA-N
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Description

1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the piperidine moiety: This step involves the alkylation of the benzimidazole core with a piperidine derivative.

    Attachment of the 2,6-dimethylphenoxyethyl group: This is usually done through an etherification reaction, where the phenol derivative is reacted with an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzimidazole core.

Scientific Research Applications

1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

    2-(2,6-Dimethylphenoxy)-1H-benzimidazole: Similar in structure but lacks the piperidine moiety.

    1-(2-Hydroxyethyl)-2-(piperidin-1-ylmethyl)-1H-benzimidazole: Similar but with a hydroxyethyl group instead of the dimethylphenoxy group.

The uniqueness of 1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which can lead to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C23H29N3O/c1-18-9-8-10-19(2)23(18)27-16-15-26-21-12-5-4-11-20(21)24-22(26)17-25-13-6-3-7-14-25/h4-5,8-12H,3,6-7,13-17H2,1-2H3

InChI Key

BDCITPDMWCPVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4

Origin of Product

United States

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